molecular formula C9H12O3 B14699105 4-(1-Hydroxypropyl)benzene-1,2-diol CAS No. 25474-45-7

4-(1-Hydroxypropyl)benzene-1,2-diol

Cat. No.: B14699105
CAS No.: 25474-45-7
M. Wt: 168.19 g/mol
InChI Key: VLWNCJPMUMKUMF-UHFFFAOYSA-N
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Description

4-(1-Hydroxypropyl)benzene-1,2-diol: is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, featuring a hydroxypropyl group attached to the benzene ring along with two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxypropyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-propylphenol. This reaction typically requires the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydroxylation reaction. The reaction is carried out in a solvent like ethanol or water, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Hydroxypropyl)benzene-1,2-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Hydroxypropyl)benzene-1,2-diol is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

25474-45-7

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(1-hydroxypropyl)benzene-1,2-diol

InChI

InChI=1S/C9H12O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,7,10-12H,2H2,1H3

InChI Key

VLWNCJPMUMKUMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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